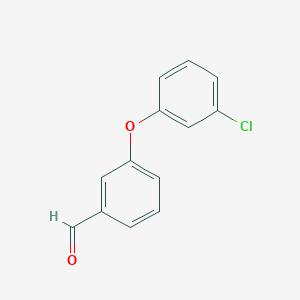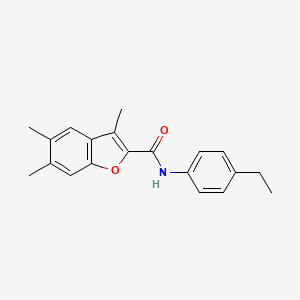![molecular formula C21H17Cl2N3O B2922463 3-[1-(2,6-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 860787-67-3](/img/structure/B2922463.png)
3-[1-(2,6-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(2,6-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a complex organic compound that integrates multiple functional groups and aromatic systems. It finds its significance in diverse fields, including medicinal chemistry and industrial applications, owing to its unique structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,6-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone typically involves the cyclization of an appropriate precursor molecule. The initial step may include the formation of the benzimidazole core through condensation of o-phenylenediamine with 2,6-dichlorobenzyl chloride, followed by selective methylation to introduce the methyl groups at the 5 and 6 positions.
The subsequent step involves the attachment of the pyridinone moiety through a nucleophilic substitution reaction. This can be achieved under controlled conditions using a suitable solvent and a base to facilitate the substitution process. Finally, purification of the compound is carried out through crystallization or chromatographic techniques.
Industrial Production Methods
Industrial-scale production of this compound involves the same core steps but requires optimization of reaction conditions for scalability. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. Advanced purification methods, including high-performance liquid chromatography (HPLC), may be used to attain high purity levels.
化学反応の分析
Types of Reactions
3-[1-(2,6-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: : Introduction of oxidizing agents can lead to the formation of oxo derivatives.
Reduction: : Reduction can be performed using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: : The aromatic rings allow for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Typical reagents for these reactions include:
Oxidizing agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: : Hydrogen (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).
Substitution agents: : Various alkyl halides, Grignard reagents for nucleophilic substitution.
Major Products
Major products from these reactions include various substituted benzimidazole derivatives and pyridinone compounds with altered electronic and structural properties.
科学的研究の応用
3-[1-(2,6-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone has diverse applications:
Chemistry: : Used as a precursor in complex organic syntheses and as a ligand in coordination chemistry.
Biology: : Studied for its potential antimicrobial and antifungal properties due to its structural features.
Medicine: : Investigated for potential therapeutic applications, particularly in designing new drugs targeting specific enzymes or receptors.
Industry: : Employed in material science for developing new polymers and advanced materials.
作用機序
The compound's mechanism of action involves its interaction with biological targets at the molecular level. The benzimidazole and pyridinone moieties can interact with enzyme active sites or receptor binding sites, modulating their activity. This interaction can affect various biochemical pathways, resulting in desired biological effects such as inhibition of microbial growth or enzyme activity.
類似化合物との比較
Comparing 3-[1-(2,6-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone with other compounds highlights its uniqueness in both structure and application:
Similar Compounds
3-[1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone.
3-[1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-4(1H)-pyridinone.
Its unique structural features, such as the specific substitution pattern on the benzimidazole and pyridinone rings, provide distinct chemical and biological properties that distinguish it from similar compounds.
特性
IUPAC Name |
3-[1-[(2,6-dichlorophenyl)methyl]-5,6-dimethylbenzimidazol-2-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O/c1-12-9-18-19(10-13(12)2)26(11-15-16(22)6-3-7-17(15)23)20(25-18)14-5-4-8-24-21(14)27/h3-10H,11H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJWVJINTCYPIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=CC=CNC3=O)CC4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-phenylethane-1-sulfonamide](/img/structure/B2922381.png)
![N-(2-(diethylamino)ethyl)-3-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2922382.png)

![4-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine](/img/structure/B2922384.png)
![N-methyl-3,4-dihydro-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazin-8-amine](/img/structure/B2922385.png)
![2-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2922389.png)
![N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2922390.png)
![N-[2-methoxy-4-(methylsulfanyl)butyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2922392.png)
![1-(2-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2922394.png)

![1-(2-Methylphenyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea](/img/structure/B2922397.png)


![Ethyl 3-(1-chloro-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate](/img/structure/B2922402.png)
